molecular formula C27H40N2O2 B1205481 Pifazin

Pifazin

Cat. No. B1205481
M. Wt: 424.6 g/mol
InChI Key: DVJCPEWCHQLAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pifarnine is a sesquiterpenoid.

Scientific Research Applications

  • Chemotherapy Resistance Induction by Fatty Acids :

    • Pifazin, identified as a Platinum-Induced Fatty Acid (PIFA), activates macrophages leading to resistance against chemotherapy in mouse models. Fish oils containing PIFA 16:4(n-3) neutralized chemotherapy activity when administered to mice. This study suggests caution in using fish oil supplements containing high levels of 16:4(n-3) during chemotherapy due to the potential for inducing chemoresistance (Daenen et al., 2015).
  • Impact on Lipid and Glucose Metabolism :

    • Studies on metabolic changes following the replacement of protease inhibitors with alternatives like Pifazin showed improvements in lipid profiles and insulin resistance markers. However, morphological abnormalities related to lipodystrophy were not reversed (Fisac et al., 2005).
  • Autophagy and Apoptosis in Cancer Cells :

    • Research on Radix Scutellariae, containing flavonoid aglycones like Pifazin, demonstrated anti-tumor activity against pancreatic cancer cells. Pifazin induced apoptosis and autophagy through the PI3K/Akt/mTOR signal pathway, suggesting its potential as an anticancer drug (Liu et al., 2019).
  • Nuclear Export in Bone Cells :

    • Pifazin, when used in studies involving bone cells, revealed a novel phosphate sensing mechanism that is functionally linked to the nuclear export system of Cbfa1, a master gene product of bone formation (Fujita et al., 2001).
  • Peroxisome Proliferator-Activated Receptor Agonists on Diabetes :

    • Studies evaluating the effects of Pifazin, a peroxisome proliferator-activated receptor agonist, on glucose and lipid metabolism in diabetic patients showed significant changes in fasting plasma glucose and insulin-stimulated total-body glucose disposal, indicating its therapeutic potential in diabetes management (Bajaj et al., 2007).
  • Drug Discovery and Clinical Implications :

    • Research on drug discovery, including the development of drugs like Pifazin, highlights the increasing guidance by pharmacology and clinical sciences, emphasizing the complexity and interdisciplinary nature of drug research (Drews, 2000).

properties

Product Name

Pifazin

Molecular Formula

C27H40N2O2

Molecular Weight

424.6 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine

InChI

InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3

InChI Key

DVJCPEWCHQLAEH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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